1-Ethyl-2-propylpiperazine

Catalog No.
S15875599
CAS No.
M.F
C9H20N2
M. Wt
156.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-propylpiperazine

Product Name

1-Ethyl-2-propylpiperazine

IUPAC Name

1-ethyl-2-propylpiperazine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3

InChI Key

SUPDLKAUVBUQFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCCN1CC

1-Ethyl-2-propylpiperazine is an organic compound belonging to the piperazine family, characterized by a piperazine ring substituted with ethyl and propyl groups at the nitrogen atoms. The chemical structure can be represented as follows:

C8H18N2\text{C}_8\text{H}_{18}\text{N}_2

This compound is noted for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological systems, making it a subject of interest in drug development.

Typical of piperazine derivatives. Notable reactions include:

  • Alkylation: The nitrogen atoms can undergo alkylation to form quaternary ammonium salts.
  • Acylation: Reaction with acyl chlorides can yield amides, which are important in medicinal chemistry.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds, which are useful intermediates in organic synthesis.

These reactions allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

1-Ethyl-2-propylpiperazine exhibits a range of biological activities, primarily due to its structural similarity to other biologically active piperazine derivatives. Research indicates that piperazine compounds can possess:

  • Antimicrobial Properties: Studies have shown that certain piperazine derivatives exhibit antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
  • Antidepressant Effects: Some derivatives have been linked to modulation of serotonin receptors, suggesting potential antidepressant properties.
  • Neuroactive Effects: The compound may influence neurotransmitter systems, making it a candidate for further research in neuropharmacology.

The synthesis of 1-ethyl-2-propylpiperazine typically involves the following methods:

  • Direct Alkylation of Piperazine: Piperazine can be reacted with ethyl and propyl halides in the presence of a base to yield 1-ethyl-2-propylpiperazine.
    Piperazine+Ethyl halide+Propyl halide1 Ethyl 2 propylpiperazine\text{Piperazine}+\text{Ethyl halide}+\text{Propyl halide}\rightarrow \text{1 Ethyl 2 propylpiperazine}
  • Multi-step Synthesis: Starting from readily available piperazine derivatives, multi-step synthesis involving intermediate formation can also be employed.

These methods allow for the production of 1-ethyl-2-propylpiperazine with varying degrees of purity and yield.

1-Ethyl-2-propylpiperazine has several applications, including:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various therapeutic agents.
  • Chemical Probes: Its ability to interact with biological targets makes it useful in research settings for studying receptor interactions.
  • Potential Drug Development: Given its biological activity, it may be explored further for developing new medications targeting neurological disorders or infections.

Studies on 1-ethyl-2-propylpiperazine's interactions with biological molecules are crucial for understanding its potential therapeutic effects. Key areas include:

  • Receptor Binding Studies: Investigating how this compound binds to neurotransmitter receptors can provide insights into its effects on mood and cognition.
  • In Vitro Assays: Testing against various bacterial strains and cancer cell lines helps evaluate its efficacy as an antimicrobial or anticancer agent .

Such studies are essential for determining the safety and efficacy profiles necessary for drug development.

Several compounds share structural similarities with 1-ethyl-2-propylpiperazine. Here are some notable examples:

Compound NameStructureUnique Features
1-MethylpiperazineC₇H₁₈NCommonly used as a solvent; lower molecular weight.
1-(3-Chloropropyl)piperazineC₈H₁₈ClNExhibits enhanced antibacterial properties.
1-(4-Methylphenyl)piperazineC₉H₁₃NKnown for its psychoactive effects; used in research.
1-(2-Hydroxyethyl)piperazineC₈H₁₉N₁ODisplays neuroprotective effects; potential in Alzheimer’s treatment.

These compounds highlight the diversity within the piperazine class and underscore the unique properties that 1-ethyl-2-propylpiperazine may offer compared to others.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.162648646 g/mol

Monoisotopic Mass

156.162648646 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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